molecular formula C12H17N3O B1385746 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1038237-74-9

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1385746
CAS No.: 1038237-74-9
M. Wt: 219.28 g/mol
InChI Key: RMKJKWADJFWSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide, commonly known as 5-APDB, is a psychoactive compound with a wide range of applications in scientific research. It is a synthetic derivative of the neurotransmitter serotonin and is classified as a substituted indole. 5-APDB has been studied for its effects on the central nervous system and its potential therapeutic applications.

Scientific Research Applications

5-APDB has been used in a variety of scientific research applications, including studies on the pharmacology of the central nervous system, the effects of psychotropic drugs, and the development of novel therapeutic agents. It has also been used in studies on the effects of drugs on behavior, the mechanisms of drug action, and the development of new treatments for psychiatric disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-APDB in laboratory experiments is its low cost and ease of synthesis. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for scientists. However, there are some limitations to using 5-APDB in laboratory experiments, including its relatively short half-life and its potential for toxicity.

Future Directions

Some potential future directions for 5-APDB research include the development of novel therapeutic agents for the treatment of psychiatric disorders, the identification of new mechanisms of action, and the exploration of its potential neuroprotective and neuroregenerative effects. Additionally, further research into the biochemical and physiological effects of 5-APDB could lead to a better understanding of its therapeutic potential. Finally, further research into the synthesis of 5-APDB could lead to the development of more cost-effective and efficient methods of production.

Properties

IUPAC Name

5-amino-N-propan-2-yl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(2)14-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKJKWADJFWSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 3
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5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 4
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 5
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 6
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.